4-Methyl-1-hexene CAS number and properties
4-Methyl-1-hexene CAS number and properties
An In-depth Technical Guide to 4-Methyl-1-hexene
This technical guide provides a comprehensive overview of 4-Methyl-1-hexene (CAS Number: 3769-23-1), intended for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines relevant experimental protocols, and discusses its applications.
4-Methyl-1-hexene is an unsaturated aliphatic hydrocarbon. Its fundamental identifiers and physical characteristics are summarized below.
Table 1: Chemical Identifiers for 4-Methyl-1-hexene
| Identifier | Value |
| CAS Number | 3769-23-1[1][2][3][4][5] |
| Molecular Formula | C₇H₁₄[1][5] |
| Molecular Weight | 98.19 g/mol [1][5] |
| IUPAC Name | 4-methylhex-1-ene[5] |
| Synonyms | 1-Hexene, 4-methyl-[5] |
| InChI | InChI=1S/C7H14/c1-4-6-7(3)5-2/h4,7H,1,5-6H2,2-3H3[2] |
| InChIKey | SUWJESCICIOQHO-UHFFFAOYSA-N[2] |
| SMILES | CCC(C)CC=C[4] |
Table 2: Physical and Chemical Properties of 4-Methyl-1-hexene
| Property | Value | Source |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 86-88 °C | [3][4] |
| Melting Point | -141.45 °C | [1] |
| Density | 0.705 g/mL at 20 °C | [3][4] |
| Vapor Pressure | 73.5 mmHg at 25 °C | [5] |
| Refractive Index | n20/D 1.401 | [4] |
| Flash Point | -10 °C (closed cup) | |
| Solubility in Water | 30.77 mg/L at 25 °C (estimated) | [6] |
| Solubility in Solvents | Soluble in alcohol, benzene, chloroform, ether, and petroleum. |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4-Methyl-1-hexene. Various spectroscopic methods are used to confirm its structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR spectra are available for 4-Methyl-1-hexene, typically recorded in deuterated chloroform (CDCl₃)[1][7].
-
Infrared (IR) Spectroscopy : The IR spectrum of 4-Methyl-1-hexene is available, often measured as a liquid film[1][7].
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Mass Spectrometry (MS) : Mass spectra, including those from Gas Chromatography-Mass Spectrometry (GC-MS), are available for this compound[8].
-
Raman Spectroscopy : Raman spectral data for 4-Methyl-1-hexene has also been documented[8].
Experimental Protocols
Synthesis of Alkenes via Dehydration of Alcohols (Illustrative Protocol)
Objective: To synthesize an alkene from an alcohol via an E1 elimination reaction.
Materials:
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4-methylcyclohexanol (starting material)
-
85% Phosphoric acid (catalyst)
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Concentrated Sulfuric acid (catalyst)
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Anhydrous sodium sulfate (drying agent)
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Saturated aqueous sodium chloride solution
Equipment:
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5-mL and 3-mL conical vials
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Spin vane
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Hickman distillation head
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Water-cooled condenser
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Drying tube with calcium chloride
-
Heating apparatus (e.g., sand bath or heating mantle)
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Pasteur pipet
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Melting point apparatus (for boiling point determination)
-
FTIR spectrometer
Procedure:
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To a tared 5-mL conical vial containing a spin vane, add approximately 1.5 mL of 4-methylcyclohexanol and record the exact mass.
-
Carefully add 0.40 mL of 85% phosphoric acid and six drops of concentrated sulfuric acid to the vial.
-
Assemble a distillation apparatus by attaching a Hickman distillation head with a water-cooled condenser and a drying tube to the vial.
-
Heat the reaction mixture to 160-180 °C while stirring.
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Collect the distillate in the well of the Hickman head and periodically transfer it to a clean 3-mL conical vial.
-
Continue the distillation until the reaction ceases to boil.
-
Wash the collected distillate by rinsing the condenser and Hickman head with 1 mL of saturated aqueous sodium chloride solution and transferring it to the vial containing the product.
-
Separate the aqueous layer from the organic product.
-
Dry the organic layer with anhydrous sodium sulfate for approximately 15 minutes.
-
Carefully transfer the dried product to a clean, tared vial and determine the mass to calculate the yield.
-
Characterize the product by determining its boiling point and acquiring an IR spectrum to confirm the presence of the alkene functional group and the absence of the alcohol hydroxyl group from the starting material.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds like 4-Methyl-1-hexene.
Objective: To identify and quantify 4-Methyl-1-hexene in a sample.
General Procedure:
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Sample Preparation: The sample containing 4-Methyl-1-hexene is typically diluted in a volatile solvent. An internal standard may be added for quantitative analysis.
-
GC Separation: A small volume of the prepared sample is injected into the gas chromatograph. The separation of 4-Methyl-1-hexene from other components is achieved on a capillary column (e.g., Petrocol DH, Ultra-ALLOY-5, PONA, HP-5, DB-1)[9]. The oven temperature is programmed to ramp up to ensure efficient separation.
-
MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (commonly by electron ionization), and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each component.
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Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are compared to a reference standard of 4-Methyl-1-hexene for positive identification. Quantification is performed by integrating the peak area and comparing it to the internal standard or a calibration curve.
Applications
4-Methyl-1-hexene is utilized in various industrial and research settings:
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Polymer Production: It serves as a monomer or comonomer in the synthesis of polymers[1].
-
Solvent: Due to its nonpolar nature, it can be used as a solvent in certain applications[1].
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Research Chemical: It is used in experimental and research contexts, including studies on reaction kinetics and as a starting material for the synthesis of other organic compounds.
Safety and Handling
4-Methyl-1-hexene is a hazardous substance and requires careful handling.
Table 3: GHS Hazard Information for 4-Methyl-1-hexene
| Hazard Class | Hazard Statement |
| Flammable Liquids, Category 2 | H225: Highly flammable liquid and vapor[5] |
| Aspiration Hazard, Category 1 | H304: May be fatal if swallowed and enters airways[5] |
Handling Precautions:
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Keep the container tightly closed in a dry, cool, and well-ventilated place[10].
-
Ground and bond the container and receiving equipment to prevent static discharge[10].
-
Use explosion-proof electrical, ventilating, and lighting equipment[10].
-
Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and flame-retardant clothing.
First Aid Measures:
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If swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.
-
If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water.
Logical Relationships and Workflows
The following diagrams illustrate key aspects of working with 4-Methyl-1-hexene.
Caption: Key properties and a typical analytical workflow for 4-Methyl-1-hexene.
References
- 1. Page loading... [guidechem.com]
- 2. 4-METHYL-1-HEXENE(3769-23-1) 1H NMR [m.chemicalbook.com]
- 3. 4-METHYL-1-HEXENE | 3769-23-1 [chemicalbook.com]
- 4. 4-Methyl-1-hexene ≥98.0% (GC) | 3769-23-1 [sigmaaldrich.com]
- 5. 4-METHYL-1-HEXENE(3769-23-1) IR Spectrum [chemicalbook.com]
- 6. 4-methyl-1-hexene, 3769-23-1 [thegoodscentscompany.com]
- 7. Page loading... [guidechem.com]
- 8. 1-Hexene, 4-methyl- [webbook.nist.gov]
- 9. 1-Hexene, 4-methyl- [webbook.nist.gov]
- 10. echemi.com [echemi.com]
